Aloe Emodin 1-Glucoside
Description
Aloe Emodin 1-Glucoside (C₂₁H₂₀O₁₀, molecular weight 432.38) is a hydroxyanthraquinone glucoside derived from aloe emodin, a bioactive compound found in Aloe vera and medicinal rhubarb (Rheum palmatum). It is characterized by a β-D-glucopyranose moiety attached to the 1-hydroxyl position of the aloe emodin aglycone (Figure 1). The compound is identified by CAS number 266997-58-4 and is typically isolated via chromatographic techniques such as HPLC and HPTLC . Its purity (>95%) and stability are rigorously controlled, with storage recommendations at -20°C to maintain integrity .
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
8-hydroxy-3-(hydroxymethyl)-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-15(18(27)14-9(16(10)25)2-1-3-11(14)24)12(5-8)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m0/s1 |
InChI Key |
SJFGNHVZJUSQBX-WFMVXBLUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glycosylation Using UDP-Glycosyltransferases
One of the most effective and selective methods for preparing this compound is enzymatic glycosylation catalyzed by UDP-glycosyltransferases (UGTs).
Source of Enzyme : UDP-glycosyltransferase enzymes isolated from Rheum palmatum (Chinese rhubarb) have been identified to catalyze the glucosylation of anthraquinones including aloe emodin.
Enzyme Activity : Among the three isolated UGTs (RpUGT1, RpUGT2, RpUGT3), RpUGT1 specifically catalyzes the transfer of glucose from UDP-glucose to emodin to form emodin-6-O-glucoside. However, RpUGT1 showed no activity towards aloe emodin, chrysophanol, rheochrysidin, or rhein under the tested conditions. This suggests that specific UGTs with different regioselectivity or substrate specificity might be required for glucosylation at the 1-position of aloe emodin.
Reaction Conditions : The enzymatic reaction typically involves incubating the anthraquinone substrate with UDP-glucose and the purified or crude enzyme preparation under controlled pH and temperature conditions, followed by purification of the glucoside product using preparative high-performance liquid chromatography (HPLC).
Product Identification : The glucoside products are characterized by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D NMR) and electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) to confirm the site and nature of glycosylation.
Chemical Synthesis via Oxidative Hydrolysis and Glycosylation
Chemical synthesis routes for aloe emodin derivatives generally start from barbaloin (aloin), a natural anthraquinone glycoside found in aloe species.
Step 1: Conversion of Aloin to Aloe Emodin
Barbaloin undergoes oxidative hydrolysis using ferric chloride and hydrochloric acid in a biphasic system with toluene as the organic solvent.
The reaction mixture is refluxed at approximately 100°C for 8 hours, after which the organic layer is separated and cooled to induce crystallization of aloe emodin.
Step 2: Glycosylation of Aloe Emodin
Although direct chemical glycosylation of aloe emodin to form this compound is less commonly reported due to regioselectivity challenges, classical glycosylation methods involve activating glucose donors (such as peracetylated glucosyl bromide) and coupling them to the hydroxyl group of aloe emodin under acidic or basic catalysis.
Protecting groups are often employed to ensure selective glycosylation at the 1-position hydroxyl group.
Subsequent deprotection yields the target this compound.
This chemical approach requires careful optimization of reaction conditions to avoid side reactions and to achieve high regioselectivity and yield.
Comparative Analysis of Preparation Methods
| Aspect | Enzymatic Glycosylation | Chemical Synthesis |
|---|---|---|
| Selectivity | High regio- and stereoselectivity | Moderate to low, requires protecting groups |
| Reaction Conditions | Mild, aqueous, physiological pH and temperature | Harsh, reflux, acidic/basic conditions |
| Yield | Moderate to high (dependent on enzyme efficiency) | Variable, often lower due to side reactions |
| Purification | HPLC purification of products | Chromatography and crystallization |
| Scalability | Potentially scalable with recombinant enzymes | Scalable but may require complex steps |
| Environmental Impact | Eco-friendly, minimal hazardous waste | Uses organic solvents and reagents |
Research Findings and Characterization
Chemical Conversion from Aloin to Aloe Emodin
The oxidative hydrolysis method using ferric chloride and hydrochloric acid yielded aloe emodin crystals after biphasic reflux and crystallization.
This method is a key step before glycosylation to prepare the aglycone (aloe emodin) for further modification.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Enzyme | Conditions | Product Purification | Notes |
|---|---|---|---|---|---|
| Enzymatic Glycosylation | Aloe emodin | UDP-glycosyltransferase (RpUGT1) | Aqueous buffer, physiological pH, 25-37°C | Preparative HPLC | High selectivity, limited to emodin glucosides |
| Chemical Synthesis | Barbaloin | Ferric chloride, HCl (oxidative hydrolysis) | Reflux in biphasic system (toluene/water), 100°C, 8 h | Crystallization | Yields aloe emodin, precursor for glycosylation |
| Chemical Glycosylation | Aloe emodin | Glycosyl donors (e.g., glucosyl bromide), acid/base catalysts | Organic solvents, variable temperature | Chromatography, deprotection | Requires protecting groups, less regioselective |
Chemical Reactions Analysis
Types of Reactions: Aloe Emodin 1-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using nitric acid, leading to the formation of oxidative degradation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of aloe-emodin .
Scientific Research Applications
Aloe Emodin 1-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits significant antibacterial, antiviral, and anti-inflammatory properties.
Mechanism of Action
Aloe Emodin 1-Glucoside exerts its effects through multiple molecular targets and pathways. It inhibits the migration and angiogenesis of cancer cells by reducing the DNA binding activity of NF-κB and down-regulating the expression of MMP-2, MMP-9, RhoB, and VEGF . Additionally, it can down-regulate the expression of MMP-2 through the p38-dependent MAPK–NF-κB pathway, thereby inhibiting the invasive ability of tumor cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Profiles of Aloe Emodin 1-Glucoside and Analogues
| Compound | Molecular Formula | Molecular Weight | Glucose Position | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₁H₂₀O₁₀ | 432.38 | 1-OH | O-glucoside; aloe emodin backbone |
| Aloe Emodin-8-Glucoside | C₂₁H₂₀O₁₀ | 432.38 | 8-OH | O-glucoside; antidiabetic activity |
| Emodin-1-O-Glucoside | C₂₁H₂₀O₁₀ | 432.38 | 1-OH | O-glucoside; emodin backbone |
| Emodin-8-O-Glucoside | C₂₁H₂₀O₁₀ | 432.38 | 8-OH | O-glucoside; antiproliferative activity |
| Aloin (Barbaloin) | C₂₁H₂₂O₉ | 418.39 | C-10 | C-glucoside; laxative properties |
Notes:
- Positional isomerism significantly impacts bioactivity. For example, Aloe Emodin-8-Glucoside exhibits antidiabetic effects, whereas its 1-glucoside counterpart remains less characterized .
- Aloin, a C-glucoside, lacks direct hydroxyl conjugation, altering solubility and metabolic pathways compared to O-glucosides .
Pharmacological Activities
Table 2: Pharmacological Profiles of Key Compounds
Key Findings :
- Aloe Emodin: Demonstrates potent anticancer effects via apoptosis and autophagy induction in pancreatic (MIAPaCa-2, PANC-1) and tongue squamous (SCC-4) carcinomas . Topical 1% hydrogel formulations reduce psoriasis severity (PASI scores) by 40–60% in murine models .
- Emodin-8-O-Glucoside : Exhibits selective cytotoxicity against neuroectodermal tumors (IC₅₀: 1.4 µM) .
Pharmacokinetic and Metabolic Comparisons
- Aloe Emodin : Undergoes hepatic metabolism to hydroxylated metabolites (e.g., M1–M6) via cytochrome P450 enzymes, impacting bioavailability .
- Glucosides : O-glucosides (e.g., this compound) are hydrolyzed to aglycones in the gut, enhancing systemic absorption. C-glucosides like aloin resist hydrolysis, leading to prolonged intestinal activity .
- Bioavailability : Emodin-8-O-Glucoside shows higher intestinal permeability than its 1-O-isomer due to steric effects on membrane transporters .
Biological Activity
Aloe Emodin 1-Glucoside (AEG) is a glycosylated derivative of aloe emodin, an anthraquinone compound found in various species of the Aloe genus. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research, metabolic regulation, and cardiovascular health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with AEG.
This compound is known for its ability to enhance glucose transport and modulate insulin signaling pathways. Research indicates that AEG stimulates glucose uptake in muscle and adipose tissues by activating key components of the insulin signaling cascade, including:
- Insulin Receptor Beta (IRβ)
- Insulin Receptor Substrate 1 (IRS1)
- Phosphatidylinositol 3-Kinase (PI3K)
- Protein Kinase B (PKB)
These actions culminate in increased glycogen synthesis through the inhibition of glycogen synthase kinase 3 beta (GSK3β) . This mechanism positions AEG as a potential therapeutic agent for managing insulin resistance and type 2 diabetes.
Anticancer Activity
AEG exhibits significant anticancer properties across various cell lines. Its antiproliferative effects have been documented in numerous studies, showcasing its potential as a chemotherapeutic agent. The following table summarizes key findings regarding the anticancer effects of AEG:
| Cell Line | Concentration | Effect | Mechanism |
|---|---|---|---|
| U87 Glioma | 0-80 μg/mL | Dose-dependent viability reduction | Induction of DNA damage |
| SJ-N-KP Neuroblastoma | 48 hours | Cell death induction | DNA damage induction |
| MDA-MB-453 Breast Cancer | Varies | Growth inhibition | G2/M phase arrest |
| HeLa Cervical Cancer | <20 μM | Proliferation inhibition | Cyclin B1 expression modulation |
| TE1 Esophageal Cancer | <20 μM | Concentration-dependent inhibition | p53 accumulation |
Studies have shown that AEG induces cell cycle arrest at various phases (G1, S, G2/M), affecting cyclin levels and promoting apoptosis through mitochondrial pathways .
Cardiovascular Effects
In vivo studies on Wistar rats have demonstrated that AEG can significantly impact cardiac function. Notably, it was observed to shorten the QT interval and action potential duration in animals subjected to a high-fat diet, suggesting a protective role against diet-induced cardiac dysfunction . Furthermore, AEG has been shown to inhibit pro-arrhythmic microRNA expression, contributing to improved cardiac stability.
Other Biological Activities
Beyond its anticancer and metabolic effects, AEG exhibits several other biological activities:
- Anti-inflammatory Effects : AEG has shown promise in reducing inflammation markers, which may contribute to its therapeutic potential in chronic inflammatory diseases.
- Wound Healing : Studies indicate that aloe emodin compounds can enhance wound healing processes through their immunomodulatory properties .
- Antimicrobial Activity : Some research suggests that AEG possesses antimicrobial properties, making it a candidate for further exploration in infection control.
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical applications of this compound:
- Diabetes Management : In clinical settings, AEG's ability to enhance glucose uptake may offer new avenues for diabetes treatment, particularly for patients with insulin resistance.
- Cancer Therapy : The antiproliferative effects observed in preclinical models suggest that AEG could be integrated into cancer treatment regimens, potentially improving outcomes when used alongside conventional therapies.
Q & A
Q. What criteria define a robust research question for this compound studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit AKT phosphorylation in HER2+ breast cancer models, and how does this compare to PI3K inhibitors?” Use PICO (Population: HER2+ cells; Intervention: Glucoside treatment; Comparison: Aloe Emodin; Outcome: p-AKT levels) to structure hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
